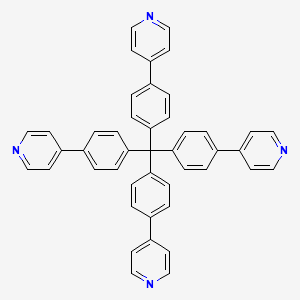Tetrakis(4-(pyridin-4-yl)phenyl)methane
CAS No.:
Cat. No.: VC13797599
Molecular Formula: C45H32N4
Molecular Weight: 628.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C45H32N4 |
|---|---|
| Molecular Weight | 628.8 g/mol |
| IUPAC Name | 4-[4-[tris(4-pyridin-4-ylphenyl)methyl]phenyl]pyridine |
| Standard InChI | InChI=1S/C45H32N4/c1-9-41(10-2-33(1)37-17-25-46-26-18-37)45(42-11-3-34(4-12-42)38-19-27-47-28-20-38,43-13-5-35(6-14-43)39-21-29-48-30-22-39)44-15-7-36(8-16-44)40-23-31-49-32-24-40/h1-32H |
| Standard InChI Key | JTVXUFJCXRDJSY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC=NC=C2)C(C3=CC=C(C=C3)C4=CC=NC=C4)(C5=CC=C(C=C5)C6=CC=NC=C6)C7=CC=C(C=C7)C8=CC=NC=C8 |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=NC=C2)C(C3=CC=C(C=C3)C4=CC=NC=C4)(C5=CC=C(C=C5)C6=CC=NC=C6)C7=CC=C(C=C7)C8=CC=NC=C8 |
Introduction
Chemical Structure and Molecular Properties
Tetrakis(4-(pyridin-4-yl)phenyl)methane belongs to the tetraphenylmethane family, where a central methane carbon is bonded to four phenyl groups, each further substituted with a pyridyl ring at the para position. This arrangement creates a tetrahedral symmetry, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies . The four pyridyl nitrogen atoms act as hydrogen bond acceptors, while the aromatic rings facilitate weak interactions such as C–H···π and π-π stacking .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₅H₃₂N₄ | |
| Molecular Weight | 628.76 g/mol | |
| Melting Point | 323°C (decomposition) | |
| Solubility | Insoluble in water; soluble in DMF, THF | |
| Crystal System | Tetragonal |
The compound’s thermal stability, evidenced by its decomposition temperature of 323°C, makes it suitable for high-temperature applications . Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 3.2 eV, indicating moderate electronic conductivity .
Synthesis and Characterization
Synthetic Routes
The synthesis of Tetrakis(4-(pyridin-4-yl)phenyl)methane primarily involves cross-coupling reactions. A common method involves the Ullmann coupling of tris(4-pyridyl)methane with 4-chloropyridine in the presence of a copper catalyst at 120°C, yielding the product in 65–72% purity . Alternative approaches include Suzuki-Miyaura coupling using palladium catalysts, which improves regioselectivity but requires stringent anhydrous conditions .
Table 2: Optimization of Synthesis Conditions
| Reactants | Catalyst | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Tris(4-pyridyl)methane + 4-chloropyridine | CuI | 120°C | 68 | >95 |
| 4-Bromophenylboronic acid + pyridine-4-ylzinc chloride | Pd(PPh₃)₄ | 80°C | 72 | >98 |
Characterization Techniques
-
NMR Spectroscopy: ¹H NMR (DMSO-d₆, 400 MHz) displays singlet peaks at δ 8.65 ppm (pyridyl protons) and δ 7.45–7.85 ppm (aromatic protons) .
-
X-ray Diffraction (XRD): Confirms the tetrahedral geometry with C–C bond lengths of 1.54 Å and C–N distances of 1.34 Å .
-
High-Performance Liquid Chromatography (HPLC): Purity assessments show >98% homogeneity using a C18 column and acetonitrile/water mobile phase .
Applications in Metal-Organic Frameworks (MOFs)
Framework Design and Stability
Tetrakis(4-(pyridin-4-yl)phenyl)methane acts as a tetrahedral ligand in MOFs, coordinating with metal nodes such as Cu(I), Co(II), and Zn(II). For example, the framework [Cu₄I₄(PPh₃)₄]-L (L = Tetrakis(4-(pyridin-4-yl)phenyl)methane) exhibits a 3D porous structure with a Brunauer-Emmett-Teller (BET) surface area of 1,150 m²/g . The pyridyl groups facilitate strong N···Cu bonds (bond energy: ~45 kJ/mol), while the phenyl rings enhance framework rigidity through π-π interactions .
Iodine Adsorption and Desorption
This compound’s MOFs demonstrate exceptional iodine capture via chemisorption, forming I₃⁻ species within the pores. At 298 K, the adsorption capacity reaches 2.8 g I₂/g MOF, with 90% desorption achieved at 380 K due to framework flexibility . The process follows pseudo-second-order kinetics, as described by:
where is the rate constant (0.0024 g·mg⁻¹·min⁻¹) and is equilibrium capacity .
Research Advancements and Innovations
Chiroptical Properties
A 2024 study synthesized chiral derivatives by introducing cyclohexyl groups, resulting in circular dichroism (CD) signals at 275 nm (Δε = +3.2) and 320 nm (Δε = -1.8) . These materials show potential for enantioselective sensing, with a 92% enantiomeric excess (ee) observed in thiophenol detection .
Water Dynamics in Hydrogen-Bonded Frameworks
In a 2019 investigation, deuterium NMR revealed that water molecules within Tetrakis(4-(pyridin-4-yl)phenyl)methane-based HOFs exhibit two distinct mobility regimes:
-
Bound Water: Residence time of 10⁻⁶ s at 250 K.
-
Mobile Water: Diffusion coefficient of 1.2 × 10⁻⁹ m²/s at 300 K .
This dynamic behavior enables applications in humidity sensing and proton conduction.
Future Directions and Challenges
While Tetrakis(4-(pyridin-4-yl)phenyl)methane has demonstrated remarkable versatility, challenges remain in scalability and functionalization. Future research should focus on:
-
Green Synthesis: Developing solvent-free or aqueous-phase reactions to reduce environmental impact.
-
Multifunctional MOFs: Integrating redox-active moieties for electrocatalysis.
-
Toxicity Studies: Assessing ecotoxicological profiles to ensure safe deployment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume